molecular formula C13H15N3O2S B4481738 1-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-imidazole CAS No. 1172888-53-7

1-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-imidazole

Cat. No.: B4481738
CAS No.: 1172888-53-7
M. Wt: 277.34 g/mol
InChI Key: NJBSJFQFIGIJMT-UHFFFAOYSA-N
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Description

1-[4-(1-Pyrrolidinylsulfonyl)phenyl]-1H-imidazole is a complex organic compound characterized by the presence of a pyrrolidine ring, a sulfonyl group, and an imidazole ring

Preparation Methods

The synthesis of 1-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinylsulfonyl Intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride derivative under basic conditions to form the pyrrolidinylsulfonyl intermediate.

    Coupling with Phenyl Derivative: The intermediate is then coupled with a phenyl derivative through a nucleophilic substitution reaction.

    Cyclization to Form Imidazole Ring: The final step involves the cyclization of the coupled product to form the imidazole ring under acidic or basic conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-[4-(1-Pyrrolidinylsulfonyl)phenyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[4-(1-Pyrrolidinylsulfonyl)phenyl]-1H-imidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with receptors on the surface of cells, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(1-Pyrrolidinylsulfonyl)phenyl]-1H-imidazole can be compared with other similar compounds, such as:

    1-(Phenylsulfonyl)pyrrole: This compound also contains a sulfonyl group and a pyrrole ring, but lacks the imidazole ring, making it less versatile in certain applications.

    1-[4-(1-Pyrrolidinylsulfonyl)phenyl]ethanone:

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-(4-pyrrolidin-1-ylsulfonylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c17-19(18,16-8-1-2-9-16)13-5-3-12(4-6-13)15-10-7-14-11-15/h3-7,10-11H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBSJFQFIGIJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801233313
Record name 1-[4-(1-Pyrrolidinylsulfonyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172888-53-7
Record name 1-[4-(1-Pyrrolidinylsulfonyl)phenyl]-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1172888-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(1-Pyrrolidinylsulfonyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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